molecular formula C8F8O2 B089172 Pentafluorophenyl trifluoroacetate CAS No. 14533-84-7

Pentafluorophenyl trifluoroacetate

Cat. No. B089172
CAS RN: 14533-84-7
M. Wt: 280.07 g/mol
InChI Key: VCQURUZYYSOUHP-UHFFFAOYSA-N
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Description

Pentafluorophenyl trifluoroacetate is a reagent used for the activation of carboxylic acids as pentafluorophenyl esters . It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers .


Synthesis Analysis

Pentafluorophenyl trifluoroacetate is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid .


Molecular Structure Analysis

The molecular formula of Pentafluorophenyl trifluoroacetate is C8F8O2 . It has an average mass of 280.072 Da and a monoisotopic mass of 279.977051 Da .


Chemical Reactions Analysis

Pentafluorophenyl trifluoroacetate is used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . In addition, it is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid .


Physical And Chemical Properties Analysis

Pentafluorophenyl trifluoroacetate is a liquid with a refractive index of 1.368 . It has a boiling point of 122-123 °C and a density of 1.63 g/mL at 25 °C .

Scientific Research Applications

Esterification of Dyes

Pentafluorophenyl trifluoroacetate can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . This process is crucial in the field of dye chemistry where the formation of single isomer compounds is often required.

Peptide-Type Coupling of N-Substituted Glycine Oligomers

This compound acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . This is particularly useful in the field of biochemistry where peptide coupling is a common procedure.

Synthesis of Pentafluorophenyl Thiophene-3-Acetate (PFPTA)

Pentafluorophenyl trifluoroacetate is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid . This reaction is significant in the field of organic chemistry.

Activation of Carboxylic Acids

Pentafluorophenyl trifluoroacetate is used as a reagent for the activation of carboxylic acids as pentafluorophenyl esters . This is a common procedure in organic synthesis.

Simultaneous Protection and Activation of Amino (Thio) Acids

This compound is used for simultaneous protection (trifluoroacetyl) and activation (pentafluorophenyl) of amino (thio) acids . This is particularly useful in peptide synthesis.

Safety And Hazards

Pentafluorophenyl trifluoroacetate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pentafluorophenyl trifluoroacetate has potential applications in the field of peptide synthesis . It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . In addition, it is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid . Future research could explore more applications of this compound in various fields.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQURUZYYSOUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401978
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl trifluoroacetate

CAS RN

14533-84-7
Record name Pentafluorophenyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Pentafluorophenyl trifluoroacetate useful in the context of lithium-metal batteries?

A1: Pentafluorophenyl trifluoroacetate (PFTF) functions as a multifunctional electrolyte additive in lithium-metal batteries (LMBs), particularly those utilizing high-energy-density Ni-rich cathode materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. The high reactivity of these components with traditional carbonate-based electrolytes containing LiPF6 salt often leads to unstable cathode-electrolyte (CEI) and anode-electrolyte interfaces (SEI) and the generation of detrimental hydrofluoric acid (HF). PFTF tackles these issues by:

  • HF Elimination: PFTF chemically reacts with HF, effectively scavenging it from the electrolyte and preventing its corrosive attack on battery components [].
  • LiF-Rich Interface Formation: PFTF participates in electrochemical reactions that form robust, LiF-rich CEI/SEI films []. These films enhance Li-ion transport, promote uniform lithium deposition, and suppress dendrite growth, ultimately improving battery performance and safety.

Q2: Beyond battery applications, what other chemical reactions is Pentafluorophenyl trifluoroacetate known to participate in?

A2: Pentafluorophenyl trifluoroacetate is a highly reactive compound often employed in synthetic chemistry. One notable application is its use in preparing pentafluorophenyl esters of FMOC-protected amino acids [, ]. These activated esters are valuable building blocks in peptide synthesis.

Q3: Is there any structural information available about Pentafluorophenyl trifluoroacetate?

A3: Yes, studies have investigated the structure of Pentafluorophenyl trifluoroacetate using spectroscopic methods and computational calculations []. * Spectroscopy: Techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize its structure [].* Computational Chemistry: Quantum-chemical calculations provide insights into its conformational preferences and help interpret experimental data []. These calculations suggest that Pentafluorophenyl trifluoroacetate predominantly exists in a syn conformation with respect to the C=O double bond and the opposite C-O single bond [].

Q4: Have there been studies on the stability of Pentafluorophenyl trifluoroacetate?

A4: While the provided articles don't delve into specific stability data for Pentafluorophenyl trifluoroacetate under various storage conditions, research on a related compound, phenyl trifluorothioacetate (CF3C(O)SC6H5), offers some insights. This compound was found to be stable under vacuum conditions, allowing for its isolation and characterization []. Additionally, the photochemical behavior of Pentafluorophenyl trifluoroacetate has been studied using matrix isolation techniques and IR spectroscopy []. Upon UV irradiation, it decomposes to form the ether C6F5OCF3 and carbon monoxide (CO) [].

Q5: Are there any known analytical techniques for characterizing or quantifying Pentafluorophenyl trifluoroacetate?

A5: The provided research highlights several analytical techniques used to characterize Pentafluorophenyl trifluoroacetate and related compounds:

  • Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules and is useful for identifying functional groups [].
  • UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible region, offering insights into electronic transitions within the molecule [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Explores the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules [].
  • Mass Spectrometry: Measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and fragmentation patterns [].

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